

Introduction: The Significance of Substituted Thiazoles

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Compound of Interest

Compound Name: 5-Bromo-2,4-dimethyl-1,3-thiazole

CAS No.: 28599-52-2

Cat. No.: B1267229

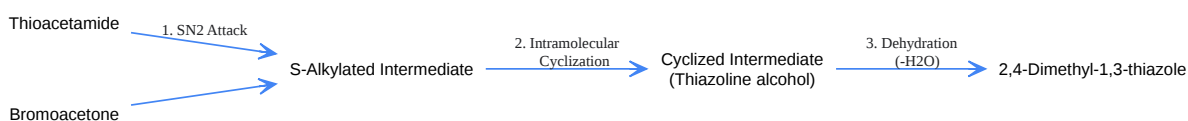
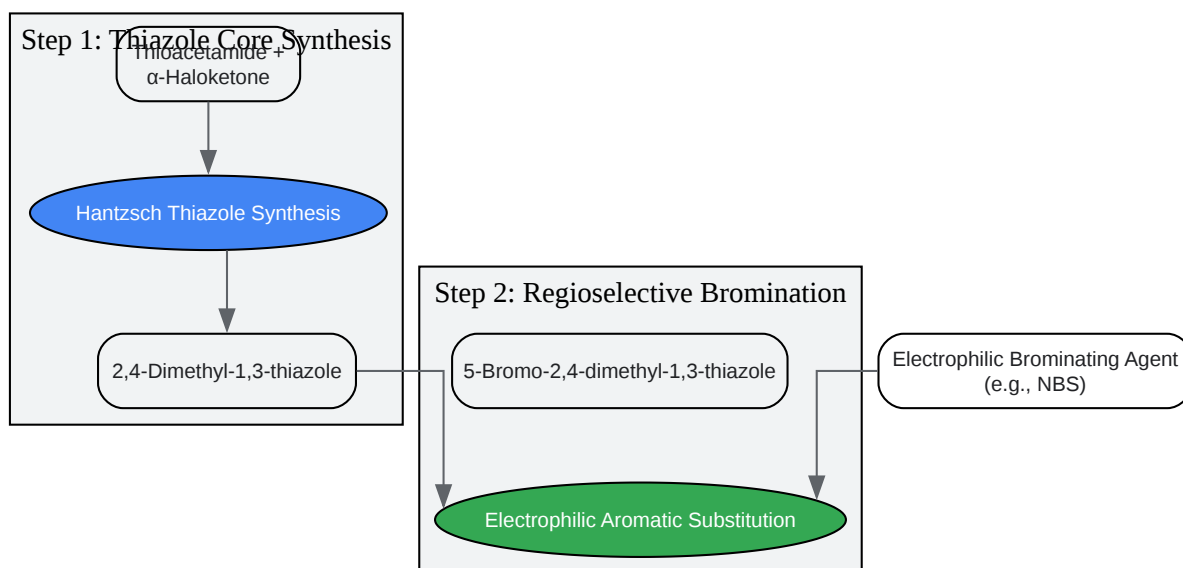
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The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure found in numerous FDA-approved drugs, including the antibiotic Penicillin, the anti-HIV agent Ritonavir, and the anticancer drug Dasatinib.[2] The functionalization of the thiazole ring allows for the precise tuning of a molecule's steric and electronic profile, making it a critical building block for drug discovery.[3]

5-Bromo-2,4-dimethyl-1,3-thiazole (CAS No. 28599-52-2) is a key synthetic intermediate. The bromine atom at the 5-position serves as a versatile functional handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Negishi) to introduce further complexity.[4] This guide provides a detailed examination of the principal synthetic pathway to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices, tailored for researchers in organic synthesis and drug development.

Primary Synthetic Strategy: A Two-Step Approach

The most reliable and widely adopted synthesis of **5-Bromo-2,4-dimethyl-1,3-thiazole** involves a two-step sequence: first, the construction of the 2,4-dimethyl-1,3-thiazole core, followed by regioselective bromination at the C5 position. This approach is efficient and allows for high purity of the final product.



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Caption: Mechanism of the Hantzsch synthesis for 2,4-dimethyl-1,3-thiazole.

Experimental Protocol: Hantzsch Synthesis

This protocol is a modern adaptation, prioritizing higher yields and simpler reagents. [5]

- Reagents & Equipment:

- Thioacetamide (0.75 g, 10 mmol)
- Bromoacetone (1.37 g, 10 mmol)
- N,N-Dimethylformamide (DMF, 5 mL)
- 20 mL pressure tube or sealed vial
- Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
- Procedure:
 - In a 20 mL pressure tube, dissolve thioacetamide (10 mmol) and bromoacetone (10 mmol) in 5 mL of DMF.
 - Seal the tube securely and place it in a preheated oil bath at 60 °C.
 - Maintain stirring (if possible) and heat for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Dilute the reaction mixture with a saturated aqueous solution of ammonium chloride (~20 mL).
 - Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
 - Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
 - Purify the resulting crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2,4-dimethylthiazole as a clear liquid. A yield of up to 99% has been reported for this procedure. [5]

- Causality and Insights:
 - Solvent Choice: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
 - Sealed Tube: Using a sealed tube prevents the evaporation of the volatile bromoacetone and ensures the reaction proceeds efficiently at the specified temperature.
 - Workup: The ammonium chloride wash helps to break up any emulsions and remove DMF from the organic layer.
 - Alternative Precursor Generation: A classic, large-scale procedure involves generating thioacetamide in situ from acetamide and phosphorus pentasulfide in benzene, followed by the addition of chloroacetone. [6] While effective, this method involves more hazardous reagents and is often less convenient for modern laboratory scales.

Part B: Electrophilic Bromination of 2,4-Dimethyl-1,3-thiazole

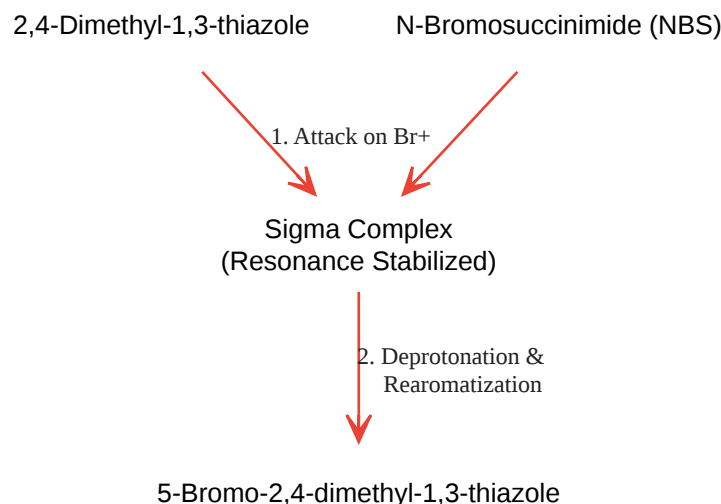
With the thiazole core constructed, the final step is the introduction of the bromine atom. Thiazole is an electron-rich heterocycle, making it reactive towards electrophilic aromatic substitution. The C5 position is the most electron-rich and sterically accessible site, leading to highly regioselective bromination. [7]

Mechanism: Electrophilic Aromatic Substitution

The mechanism is analogous to the bromination of other activated aromatic rings.

- Electrophile Activation: The brominating agent (e.g., Br₂ or NBS) provides a source of electrophilic bromine (Br⁺).
- Nucleophilic Attack: The π-system of the thiazole ring, specifically the electron density at C5, attacks the electrophilic bromine atom, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
- Deprotonation/Rearomatization: A base (which can be the solvent or the counter-ion) removes the proton from the C5 carbon, collapsing the sigma complex and restoring the

aromaticity of the ring to yield the final product.



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Caption: Mechanism for the C5-bromination of 2,4-dimethyl-1,3-thiazole.

Experimental Protocol: C5-Bromination

This protocol uses N-Bromosuccinimide (NBS), a safer and easier-to-handle crystalline solid compared to volatile and highly corrosive liquid bromine. [8][9][10]

- Reagents & Equipment:
 - 2,4-Dimethyl-1,3-thiazole (1.13 g, 10 mmol)
 - N-Bromosuccinimide (NBS) (1.78 g, 10 mmol)
 - Acetic Acid (20 mL)
 - Round-bottom flask with magnetic stirrer
 - Standard workup and purification equipment
- Procedure:

- Dissolve 2,4-dimethyl-1,3-thiazole (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask at room temperature.
- Protect the reaction from light by wrapping the flask in aluminum foil (NBS is light-sensitive).
- Add N-Bromosuccinimide (10 mmol) to the solution portion-wise over 10-15 minutes. A slight exotherm may be observed.
- Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
- Once complete, pour the reaction mixture into a beaker containing ice water (~100 mL).
- Neutralize the solution carefully by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
- Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 30 mL).
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure. The crude product, a solid, can be purified by recrystallization (e.g., from ethanol/water) or by silica gel chromatography if necessary.
- Causality and Insights:
 - Reagent Choice: NBS is the preferred brominating agent for activated aromatic systems as it provides a low, steady concentration of electrophilic bromine, minimizing side reactions and improving safety. [8] * Solvent: Acetic acid is a common solvent for brominations as it is polar enough to dissolve the reactants and is stable to the reaction conditions.
 - Regioselectivity: The methyl groups at C2 and C4 are weak activating groups that direct electrophilic substitution. The C5 position is electronically favored for attack over the less reactive C4 position in thiazole systems. [7]

Physicochemical Properties & Characterization

The identity and purity of the synthesized **5-Bromo-2,4-dimethyl-1,3-thiazole** should be confirmed using standard analytical techniques.

Property	Value	Source(s)
CAS Number	28599-52-2	[11][12]
Molecular Formula	C ₅ H ₆ BrNS	[11][12][13]
Molecular Weight	192.08 g/mol	[11][12]
Appearance	Solid (Pale yellow to light brown)	[11][14]
Storage Temperature	Store in freezer, under -20°C, inert atmosphere	
SMILES	<chem>CC1=C(Br)SC(C)=N1</chem>	[11]
InChI Key	BSFCVAYFJQLZEU-UHFFFAOYSA-N	[11]

- Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy will show two singlets for the two non-equivalent methyl groups. ¹³C NMR will show five distinct carbon signals.
- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with molecular ion peaks (M⁺ and M+2) around m/z 192 and 194.
- Infrared (IR) Spectroscopy: IR spectra can be used to confirm the presence of the C=N and C=C stretching vibrations characteristic of the thiazole ring.

Applications in Research and Development

5-Bromo-2,4-dimethyl-1,3-thiazole is not typically an end-product but rather a crucial intermediate. Its primary value lies in the strategic placement of the bromine atom.

- **Cross-Coupling Reactions:** The C-Br bond at the 5-position is an ideal site for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkyl, or alkynyl groups. This is a common strategy for building the carbon skeleton of complex drug candidates. [4][15][16]* **Fragment-Based Drug Design:** The 2,4-dimethylthiazole core is a common fragment in biologically active molecules. The bromo-derivative allows for the exploration of the chemical space around this core by synthesizing libraries of analogues for structure-activity relationship (SAR) studies. [3][17]* **Agrochemicals:** Similar to pharmaceuticals, the thiazole scaffold is present in various agrochemicals, and this bromo-intermediate can be used in their synthesis. [14]

Safety Information

5-Bromo-2,4-dimethyl-1,3-thiazole should be handled with appropriate laboratory precautions.

- **GHS Hazard Classification:** Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System. [11]* **Signal Word:** Warning [11]* **Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * **Precautionary Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. [11]

Conclusion

The synthesis of **5-Bromo-2,4-dimethyl-1,3-thiazole** is a robust and well-understood process rooted in fundamental heterocyclic chemistry. The two-step sequence, beginning with the powerful Hantzsch thiazole synthesis to build the core followed by a highly regioselective electrophilic bromination, provides an efficient and high-yielding route to this important synthetic building block. A thorough understanding of the mechanisms and experimental nuances detailed in this guide enables researchers to reliably produce this versatile intermediate for application in drug discovery, medicinal chemistry, and materials science.

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